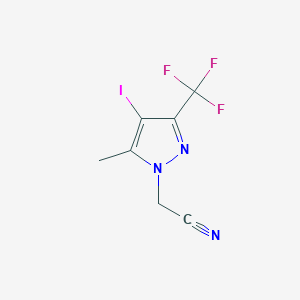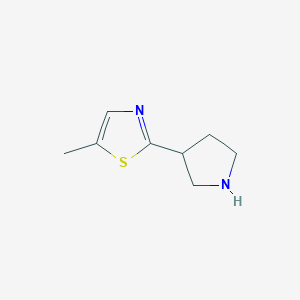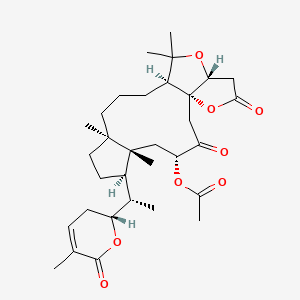
(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is a chiral organic compound that belongs to the class of benzofurans It is characterized by the presence of a methoxy group at the 6-position and a nitrile group attached to the acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Formation of Acetonitrile Moiety: The acetonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of benzofuran amines.
Substitution: Formation of various substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
®-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The enantiomer of the compound, differing in its chiral configuration.
2-(6-Methoxybenzofuran-3-yl)acetonitrile: Lacks the dihydro moiety, resulting in different chemical properties.
6-Methoxy-2,3-dihydrobenzofuran: Lacks the acetonitrile group, affecting its reactivity and applications.
Uniqueness:
Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Functional Groups:
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-[(3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]acetonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6,8H,4,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
IIRVGDROUZNOSQ-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@@H](CO2)CC#N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CO2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)

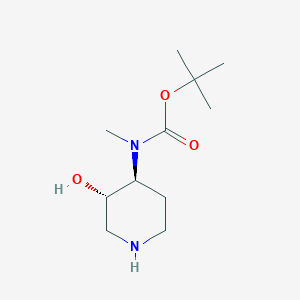
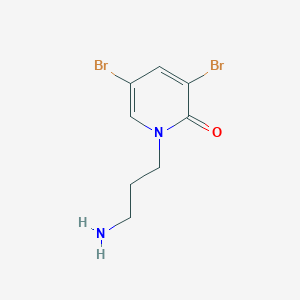
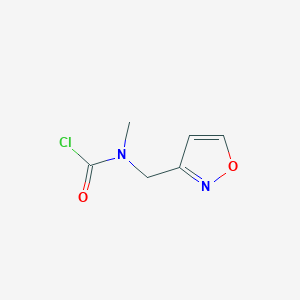
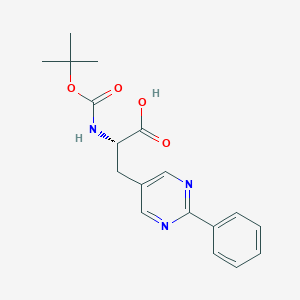
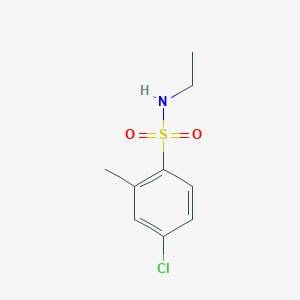
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)
